molecular formula C24H32N4O2 B2869457 N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 899957-03-0

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2869457
CAS No.: 899957-03-0
M. Wt: 408.546
InChI Key: LVEXXZRZYXNPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(1-phenylethyl)ethanediamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that includes a dimethylaminophenyl group, a pyrrolidine ring, and a phenylethyl-ethanediamide backbone. This specific arrangement suggests potential for interaction with various biological targets, similar to other researched compounds containing dimethylamino and pyrrolidinyl motifs . Researchers can investigate this molecule as a potential ligand for receptor binding studies. Structural analogs containing the pyrrolidin-1-yl group have been identified as high-affinity antagonists for neurological targets such as κ-opioid receptors (KOR), indicating the relevance of this scaffold in neuroscience research, including the study of depression and addiction . Furthermore, compounds with N-[2-(dimethylamino)ethyl] segments have been extensively studied for their antiallergy activity and their ability to inhibit binding to H1 histamine receptors, highlighting the potential of this class of molecules in immunology and inflammation research . Its well-defined structure makes it a valuable intermediate for synthesizing more complex chemical entities or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic targets. The product is provided with guaranteed high purity and is intended for research and development purposes in a controlled laboratory environment. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-18(19-9-5-4-6-10-19)26-24(30)23(29)25-17-22(28-15-7-8-16-28)20-11-13-21(14-12-20)27(2)3/h4-6,9-14,18,22H,7-8,15-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEXXZRZYXNPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methylphenyl)ethanediamide (CAS: 899956-85-5)

  • Catalog Number : BE52279
  • Molecular Formula : C₂₃H₃₀N₄O₂
  • Molecular Weight : 394.51 g/mol
  • Substituent : 4-Methylphenyl group (electron-donating methyl group at the para position).
  • Commercial Availability : Priced at $8–$10 per gram, depending on quantity, and currently in stock .

N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS: 941933-25-1)

  • Catalog Number : BE42234
  • Molecular Formula : C₂₃H₂₉FN₄O₂
  • Molecular Weight : 412.50 g/mol
  • Substituent : 4-Fluorophenylmethyl group (electron-withdrawing fluorine atom at the para position).
  • Physicochemical Implications : Fluorine increases electronegativity and may enhance metabolic stability by resisting oxidative degradation. The higher molecular weight compared to BE52279 reflects fluorine’s atomic mass contribution.

Structural and Functional Analysis

Table 1: Comparative Data for Analogs

Parameter BE52279 BE42234
Substituent 4-Methylphenyl 4-Fluorophenylmethyl
Molecular Formula C₂₃H₃₀N₄O₂ C₂₃H₂₉FN₄O₂
Molecular Weight 394.51 g/mol 412.50 g/mol
CAS Number 899956-85-5 941933-25-1
Price (USD) $8/1g, $9/5g, $10/25g Not specified
Key Feature Enhanced lipophilicity Improved metabolic stability potential

Substituent Effects

  • Electron-Donating Groups (e.g., 4-Methylphenyl) : Increase lipophilicity and may enhance passive diffusion across biological membranes .
  • Spatial Arrangement : The 1-phenylethyl group in the target compound introduces a flexible ethyl linker, which could alter binding kinetics compared to rigid benzyl or tolyl groups in the analogs.

Commercial and Research Relevance

Both analogs are marketed for research purposes only, with BE52279 listed as in stock, suggesting higher accessibility for experimental studies .

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